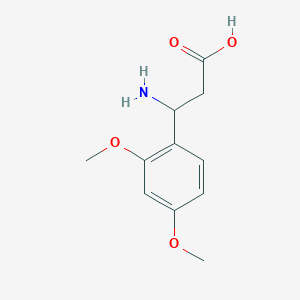

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid

Description

BenchChem offers high-quality 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-3-(2,4-dimethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4/c1-15-7-3-4-8(10(5-7)16-2)9(12)6-11(13)14/h3-5,9H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYDBREOLOYHYQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(CC(=O)O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432861 | |

| Record name | 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34841-02-6 | |

| Record name | β-Amino-2,4-dimethoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34841-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid

Introduction: Contextualizing a Key Pharmaceutical Building Block

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a substituted β-amino acid derivative. Molecules within this structural class are of significant interest to the pharmaceutical and medicinal chemistry sectors. As unnatural amino acids, they serve as versatile scaffolds and key intermediates in the synthesis of novel therapeutic agents, including modified peptides and small molecule drugs. The strategic placement of dimethoxy groups on the phenyl ring profoundly influences the molecule's electronic and steric properties, which in turn dictates its biological activity and pharmacokinetic profile. Derivatives of 3-amino-3-arylpropionic acid have been explored for a range of therapeutic applications, including neuropharmacology (targeting conditions like depression and anxiety), oncology, and as antimicrobial agents.

This guide provides a comprehensive overview of the core . It is designed for researchers, scientists, and drug development professionals, offering not only a summary of the compound's characteristics but also detailed, field-proven methodologies for their experimental determination. Understanding these fundamental properties is a critical first step in the rational design of new drugs, enabling prediction of a compound's behavior in biological systems.

Core Physicochemical Properties

A molecule's identity and behavior are defined by its fundamental physicochemical characteristics. These parameters are the primary determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which is a cornerstone of drug development. The table below summarizes the known and predicted properties for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source / Comment |

| IUPAC Name | 3-amino-3-(2,4-dimethoxyphenyl)propanoic acid | - |

| CAS Number | 34841-02-6 | [1] |

| Molecular Formula | C₁₁H₁₅NO₄ | [1] |

| Molecular Weight | 225.24 g/mol | [1] |

| Melting Point (°C) | Not available in cited literature. | For comparison, the 3,4-dimethoxy isomer has a reported melting point of 223°C. |

| Aqueous Solubility | Not available in cited literature. | Expected to be low. Can be experimentally determined. |

| pKa | Not available in cited literature. | This molecule is amphoteric, with at least two pKa values (carboxylic acid and amino group). These can be determined via potentiometric titration or predicted using computational models. |

| logP (Octanol/Water) | Not available in cited literature. | This value is critical for predicting lipophilicity and membrane permeability. It can be determined via the shake-flask method or predicted using computational software. For context, the related 3,4-dimethoxy isomer has a computed XLogP3 of -2.4.[1] |

Note: The absence of readily available experimental data for properties such as melting point, pKa, and logP underscores the specialized nature of this compound. The following sections provide robust protocols for determining these critical parameters in a laboratory setting.

Experimental Determination of Key Parameters

To ensure scientific integrity, direct experimental measurement of physicochemical properties is paramount. The following protocols represent the gold-standard methodologies for determining the acid dissociation constant (pKa) and the partition coefficient (logP), two of the most influential parameters in drug discovery.

Determination of pKa by Potentiometric Titration

The pKa, the negative logarithm of the acid dissociation constant, dictates the extent of a molecule's ionization at a given pH. This property is crucial as it governs solubility, membrane permeability, and receptor binding. Potentiometric titration is a highly reliable method for its determination.[2]

This method involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.[2] The resulting titration curve of pH versus titrant volume reveals buffer regions where the pH changes minimally. The midpoint of this buffer region, known as the half-equivalence point, is where the concentrations of the protonated and deprotonated species are equal. At this specific point, the measured pH is equal to the pKa of the ionizable group.[3] For an amphoteric molecule like 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, two distinct inflection points corresponding to the carboxylic acid and the amino group are expected.

-

Instrument Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[2]

-

Sample Preparation:

-

Accurately weigh and dissolve a sufficient quantity of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

Dilute the solution to a final concentration of approximately 1 mM.[2]

-

Add a background electrolyte, typically 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[2]

-

-

Inert Atmosphere: Place the sample solution in a reaction vessel on a magnetic stirrer. Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved carbon dioxide, which can interfere with the titration of basic groups.[2]

-

Initial pH Adjustment: Immerse the calibrated pH electrode into the solution. Make the solution acidic (e.g., to pH 1.8-2.0) by adding 0.1 M hydrochloric acid (HCl) to ensure all functional groups are fully protonated at the start.[2]

-

Titration:

-

Begin the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M sodium hydroxide, NaOH).

-

After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.

-

Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[2]

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of NaOH added to generate the titration curve.

-

Identify the equivalence points, which are the points of steepest inflection on the curve.

-

Determine the volume of titrant at the half-equivalence points for each buffer region.

-

The pH value at each half-equivalence point is equal to the pKa for that specific ionization.[3]

-

-

Validation: Perform a minimum of three independent titrations to ensure the reliability and reproducibility of the results. Calculate the average pKa values and standard deviations.[2]

Sources

- 1. 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid | C11H15NO4 | CID 597182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C10H13NO4 | CID 12096266 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Aryl Propionic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Beyond Ibuprofen - A Deep Dive into Aryl Propionic Acid Derivatives

Aryl propionic acid derivatives represent a cornerstone class of molecules in medicinal chemistry, most famously recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs).[1] Compounds such as ibuprofen, naproxen, and ketoprofen are household names, providing relief from pain and inflammation to millions worldwide.[2][3] These molecules are chemically characterized by a 2-arylpropionic acid scaffold.[4] However, the therapeutic potential of this chemical family extends far beyond its well-established anti-inflammatory effects. Emerging research has unveiled a surprisingly broad spectrum of biological activities, including promising anticancer and antimicrobial properties, sparking renewed interest in these versatile compounds within the drug discovery and development landscape.[1][5]

This technical guide provides an in-depth exploration of the biological activities of aryl propionic acid derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a superficial overview, this document delves into the core mechanisms of action, explores the diverse therapeutic applications, and provides practical, field-proven experimental protocols to empower your research endeavors. We will dissect the intricate structure-activity relationships that govern their efficacy and explore the pharmacokinetic and pharmacodynamic profiles that influence their clinical utility.

The Core Mechanism: Taming the Inflammatory Cascade through Cyclooxygenase Inhibition

The primary mechanism underpinning the anti-inflammatory, analgesic, and antipyretic effects of aryl propionic acid derivatives is the inhibition of the cyclooxygenase (COX) enzymes.[1] COX enzymes, which exist in two main isoforms, COX-1 and COX-2, are pivotal in the biosynthesis of prostaglandins—lipid compounds that act as key mediators of inflammation, pain, and fever.[6][7]

The Arachidonic Acid Cascade and the Role of COX Enzymes

The journey from a cellular inflammatory stimulus to the sensation of pain is a complex biochemical cascade. When a cell is damaged or stimulated by inflammatory signals, an enzyme called phospholipase A2 is activated. This enzyme cleaves arachidonic acid from the cell membrane's phospholipid bilayer. Arachidonic acid then serves as the substrate for the COX enzymes.

-

COX-1: The "Housekeeping" Enzyme: COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate essential physiological functions.[8] These include protecting the gastric mucosa from acid, maintaining renal blood flow, and supporting platelet aggregation for blood clotting.[9]

-

COX-2: The "Inflammatory" Enzyme: In contrast, COX-2 is an inducible enzyme.[9] Its expression is typically low in most tissues but is significantly upregulated at sites of inflammation by cytokines and other inflammatory mediators.[10] The prostaglandins produced by COX-2 are the primary drivers of the classic signs of inflammation: redness, swelling, heat, and pain.[8]

Aryl propionic acid derivatives exert their therapeutic effects by competitively and reversibly binding to the active site of both COX-1 and COX-2, thereby preventing arachidonic acid from being converted into prostaglandins.[9] This reduction in prostaglandin synthesis alleviates the symptoms of inflammation and pain.[7] It is important to note that most traditional aryl propionic acid NSAIDs are non-selective, meaning they inhibit both COX-1 and COX-2.[11] This non-selectivity is the root of common side effects such as gastrointestinal irritation, as the protective functions of COX-1 are also diminished.[2]

The stereochemistry of these molecules is also crucial; for most aryl propionic acid derivatives, the (S)-enantiomer is the active inhibitor of COX enzymes.[1][2]

Below is a diagram illustrating the cyclooxygenase pathway and the point of intervention for aryl propionic acid derivatives.

Caption: The Cyclooxygenase (COX) Pathway and Inhibition by Aryl Propionic Acid Derivatives.

Expanding the Therapeutic Horizon: Anticancer and Antimicrobial Activities

While the anti-inflammatory properties of aryl propionic acid derivatives are well-documented, a growing body of evidence highlights their potential in other therapeutic areas, notably oncology and infectious diseases.[1] This expansion of their biological activity profile opens up exciting new avenues for drug development.

Anticancer Potential: A Multi-pronged Attack

Numerous studies have demonstrated that aryl propionic acid derivatives can inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[12] The anticancer activity of these compounds is thought to be mediated through both COX-dependent and COX-independent mechanisms.

COX-Dependent Mechanisms: The overexpression of COX-2 has been implicated in the development and progression of several types of cancer.[13] COX-2-derived prostaglandins can promote tumor growth by stimulating cell proliferation, inhibiting apoptosis, and promoting angiogenesis (the formation of new blood vessels that supply the tumor). By inhibiting COX-2, aryl propionic acid derivatives can disrupt these pro-tumorigenic processes.

COX-Independent Mechanisms: Intriguingly, the anticancer effects of some aryl propionic acid derivatives appear to be independent of their COX-inhibitory activity.[12] Researchers are actively investigating several potential COX-independent targets, including:

-

NF-κB Signaling Pathway: The transcription factor NF-κB plays a crucial role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. Some aryl propionic acid derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing tumor growth.

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors that regulate gene expression involved in metabolism and inflammation. Activation of certain PPAR isoforms by aryl propionic acid derivatives has been linked to anticancer effects.

The following table summarizes the in vitro anticancer activity of selected aryl propionic acid derivatives against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ibuprofen | Colon (HT-29) | >1000 | [12] |

| Naproxen | Breast (MCF-7) | 450 | [12] |

| Experimental Derivative 1 | Prostate (PC-3) | 15.2 | [1] |

| Experimental Derivative 2 | Lung (A549) | 8.7 | [1] |

Note: IC50 values can vary between studies due to different experimental conditions.

Antimicrobial Activity: A New Weapon Against Drug Resistance

The emergence of antibiotic-resistant bacteria is a major global health crisis. Recent research has revealed that some aryl propionic acid derivatives possess intrinsic antimicrobial activity against a range of pathogenic bacteria.[14] For instance, ibuprofen has been shown to inhibit the growth of Bacillus cereus and methicillin-resistant Staphylococcus aureus (MRSA).[15]

The precise mechanisms underlying the antimicrobial effects of these compounds are still under investigation, but several possibilities have been proposed:

-

Disruption of Bacterial Cell Membranes: Some derivatives may interfere with the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

-

Inhibition of Bacterial Enzymes: Aryl propionic acid derivatives may inhibit essential bacterial enzymes involved in metabolic pathways or cell wall synthesis.

-

Interference with Biofilm Formation: Biofilms are communities of bacteria encased in a protective matrix, which makes them highly resistant to antibiotics. Some studies suggest that aryl propionic acid derivatives can inhibit biofilm formation, rendering the bacteria more susceptible to conventional antibiotics.

The discovery of the antimicrobial properties of this class of compounds offers the exciting prospect of repurposing existing drugs or developing new derivatives to combat infectious diseases.

Conclusion and Future Directions: Unlocking the Full Potential

Aryl propionic acid derivatives have a rich history as effective anti-inflammatory agents, and their therapeutic utility continues to expand. The elucidation of their anticancer and antimicrobial activities has opened up new frontiers for research and development. Future efforts will likely focus on several key areas:

-

Designing Selective Inhibitors: A major focus will be the design of derivatives with enhanced selectivity for specific biological targets, such as COX-2 for safer anti-inflammatory drugs, or novel targets for anticancer and antimicrobial applications. This will involve a deeper understanding of the structure-activity relationships and the use of computational modeling and medicinal chemistry strategies.

-

Combination Therapies: Investigating the synergistic effects of aryl propionic acid derivatives in combination with existing anticancer and antimicrobial drugs could lead to more effective treatment regimens and help overcome drug resistance.

-

Drug Delivery Systems: The development of novel drug delivery systems can improve the pharmacokinetic profiles of these compounds, enhancing their efficacy and reducing side effects.

The journey of aryl propionic acid derivatives from simple pain relievers to multifaceted therapeutic agents is a testament to the power of continued scientific inquiry. For researchers and drug development professionals, this class of compounds represents a fertile ground for innovation, with the potential to address some of the most pressing challenges in human health.

References

-

COX-2 Inhibitors: What They Are, Uses & Side Effects - Cleveland Clinic. [Link][8]

-

Pharmacology of non-steroidal anti-inflammatory agents | Deranged Physiology. [Link][9]

-

Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities - IJPPR. [Link][2]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Link][1]

-

Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive | Journal of Medicinal Chemistry - ACS Publications. [Link][17]

-

Cyclooxygenase (COX) Enzymes, Inhibitors, and More - Verywell Health. [Link]

-

Defining the COX inhibitor selectivity of NSAIDs: Implications for understanding toxicity. [Link][13]

-

Cox-2 Inhibitors Linked to CNS Pain Pathways | Clinician–Scientist Corner - The Clinician.com. [Link][10]

-

(PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link][5]

-

General structure of 2-arylpropionic acids (profens) composed of three... - ResearchGate. [Link][4]

-

WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents. [11]

-

New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed. [Link][14]

-

Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed. [Link][12]

-

Anti-inflammatory drugs as potential antimicrobial agents: a review - Frontiers. [Link]

Sources

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 3. brainkart.com [brainkart.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 8. my.clevelandclinic.org [my.clevelandclinic.org]

- 9. derangedphysiology.com [derangedphysiology.com]

- 10. clinician.com [clinician.com]

- 11. WO2022052936A1 - Aryl propionic acid derivative, pharmaceutical composition, and method for preparation thereof and application thereof - Google Patents [patents.google.com]

- 12. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. New derivatives of aryl-propionic acid. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Cyclooxygenase (COX) Enzymes, Inhibitors, and More [verywellhealth.com]

An In-depth Technical Guide to 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid: Synthesis, Properties, and Therapeutic Potential

Introduction: The Significance of β-Amino Acids in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, β-amino acids and their derivatives represent a cornerstone for the development of novel therapeutics. Their structural distinction from their α-amino acid counterparts—a single methylene unit homologation—imparts unique conformational properties and, critically, enhanced metabolic stability. This resilience to enzymatic degradation makes them ideal scaffolds for peptidomimetics, compounds that mimic the structure and function of peptides but with improved pharmacokinetic profiles. 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a member of this promising class of molecules. The strategic placement of dimethoxy groups on the phenyl ring is anticipated to modulate its lipophilicity and electronic properties, potentially influencing its biological activity and target engagement. This guide provides a comprehensive overview of its synthesis, physicochemical characteristics, and explores its putative biological activities and applications, particularly within the realm of neuropharmacology and beyond.

Synthesis and Methodologies: A Robust and Scalable Approach

The synthesis of 3-amino-3-(2,4-dimethoxy-phenyl)-propionic acid can be efficiently achieved through a one-pot, three-component reaction, a variant of the classical Rodionov reaction. This method is favored for its operational simplicity, cost-effectiveness, and scalability, making it well-suited for both academic research and industrial drug development.

Core Reaction Principle: The Rodionov Condensation

The reaction proceeds via a Knoevenagel condensation of an aromatic aldehyde (in this case, 2,4-dimethoxybenzaldehyde) with malonic acid, followed by a Michael addition of ammonia (from ammonium acetate) to the resulting unsaturated dicarboxylic acid intermediate. Subsequent decarboxylation yields the final β-amino acid. The electron-donating nature of the two methoxy groups on the aromatic ring facilitates the initial condensation step and stabilizes the carbocation-like transition states, generally leading to good yields.

Detailed Experimental Protocol

Materials:

-

2,4-dimethoxybenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (or other suitable polar protic solvent)

-

Hydrochloric acid (for workup)

-

Diethyl ether (for washing)

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2,4-dimethoxybenzaldehyde (1.0 equivalent), malonic acid (1.5 equivalents), and ammonium acetate (2.0 equivalents) in absolute ethanol. The use of a slight excess of malonic acid and ammonium acetate drives the reaction towards completion.

-

Reaction Execution: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde. Typically, the reaction is complete within 4-6 hours.

-

Workup and Isolation:

-

Allow the reaction mixture to cool to room temperature. A precipitate of the crude β-amino acid may form.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Redissolve the residue in a minimal amount of hot water and acidify to a pH of approximately 5-6 with dilute hydrochloric acid. This protonates the amino group and facilitates the precipitation of the zwitterionic product.

-

Cool the solution in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold water, followed by a wash with diethyl ether to remove any unreacted aldehyde and other organic impurities.

-

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid as a crystalline solid.

Causality in Experimental Choices

-

Solvent: Ethanol is an excellent choice as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature. Its polarity also aids in the stabilization of the charged intermediates.

-

Stoichiometry: The excess of malonic acid and ammonium acetate is a classic application of Le Chatelier's principle, ensuring high conversion of the limiting reagent, 2,4-dimethoxybenzaldehyde.

-

pH Adjustment: The careful acidification during workup is critical for the isoelectric precipitation of the amino acid, a standard and effective method for isolating such compounds.

Physicochemical and Spectroscopic Characterization

While specific experimental data for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is not extensively published, we can infer its properties based on its structure and data from closely related analogs.

| Property | Predicted/Inferred Value | Basis of Inference |

| Molecular Formula | C₁₁H₁₅NO₄ | Confirmed by chemical supplier data.[1] |

| Molecular Weight | 225.24 g/mol | Confirmed by chemical supplier data.[1] |

| Appearance | White to off-white or pale yellow solid | Based on the appearance of structurally similar compounds like (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid which is a pale yellow or white solid. |

| Melting Point | Expected in the range of 190-210 °C (with decomposition) | Inferred from the melting point of (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid (197-201 °C with decomposition).[2] |

| Solubility | Sparingly soluble in water, soluble in dilute acids and bases, and polar organic solvents. | Typical behavior of amino acids. Solubility is expected to be pH-dependent due to the presence of both acidic (carboxyl) and basic (amino) functional groups. |

| pKa (Carboxyl) | ~3.5 - 4.5 | Typical range for the carboxylic acid group in β-amino acids. |

| pKa (Amino) | ~9.0 - 10.0 | Typical range for the ammonium group in β-amino acids. |

Spectroscopic Data (Predicted):

-

¹H NMR: Expected signals would include two singlets for the methoxy protons (around 3.8-3.9 ppm), aromatic protons on the dimethoxy-substituted ring (in the 6.4-7.2 ppm region), a multiplet for the chiral proton alpha to the amino group, and multiplets for the methylene protons of the propionic acid backbone.

-

¹³C NMR: Signals for the two distinct methoxy carbons, aromatic carbons (with those directly attached to oxygen appearing downfield), the chiral carbon bearing the amino group, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 225.24. Common fragmentation patterns would involve the loss of the carboxyl group and cleavage of the Cα-Cβ bond.

Potential Biological Activities and Mechanism of Action

The biological profile of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid has not been explicitly detailed in the literature. However, based on the activities of structurally related β-aryl-propionic acid derivatives, we can hypothesize its potential therapeutic applications and mechanisms of action.

Neuropharmacological Potential: A GABAergic Modulator?

Many β-amino acids, particularly those with a phenyl group, exhibit activity at γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. It is plausible that 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid could act as a modulator of GABAergic neurotransmission.

-

Potential Mechanism: The compound could act as a positive allosteric modulator at GABA-A receptors, enhancing the effect of GABA and leading to neuronal hyperpolarization. This would result in a general inhibitory effect on the central nervous system, suggesting potential applications as an anxiolytic, sedative, or anticonvulsant.

Caption: Putative mechanism of GABA-A receptor modulation.

Anti-inflammatory and Neuroprotective Effects

Derivatives of dimethoxyphenyl propionic acid have demonstrated anti-inflammatory properties. For instance, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid has been shown to suppress the production of pro-inflammatory mediators in microglial cells. This suggests that the 2,4-dimethoxy analog could possess similar activities.

-

Potential Signaling Pathway Involvement: The anti-inflammatory effects could be mediated through the inhibition of key signaling pathways such as NF-κB and MAPKs, which are central to the inflammatory response in the brain and other tissues. By inhibiting these pathways, the compound could reduce the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS, offering neuroprotective benefits in conditions where neuroinflammation plays a significant role.

Caption: Potential anti-inflammatory signaling pathway.

Applications in Drug Development and Research

Given its structure and the known activities of related compounds, 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid holds promise in several areas:

-

Scaffold for CNS Drug Discovery: It can serve as a valuable starting point for the synthesis of novel compounds targeting CNS disorders such as epilepsy, anxiety, and neuropathic pain. The dimethoxy-phenyl moiety can be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

-

Peptidomimetic Development: Its inclusion in peptide sequences can confer resistance to proteolysis, leading to the development of more stable and orally bioavailable peptide-based drugs.

-

Chemical Probe for Biological Research: As a specific modulator of (potentially) GABAergic systems, it could be used as a research tool to investigate the role of these systems in various physiological and pathological processes.

Conclusion and Future Directions

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a synthetically accessible β-amino acid with significant potential for applications in drug discovery and development. While direct biological data on this specific compound is currently sparse, the well-documented activities of its structural analogs strongly suggest a promising future in neuropharmacology and as an anti-inflammatory agent. Further research is warranted to fully elucidate its biological activity profile, mechanism of action, and therapeutic potential. The synthetic route outlined in this guide provides a solid foundation for the production of this compound in quantities sufficient for such investigations, paving the way for its potential translation from a laboratory chemical to a valuable therapeutic lead.

References

-

LabNetwork. (n.d.). 3-amino-3-(2,4-dimethoxyphenyl)propanoic acid, 95% Purity, C11H15NO4, 100 mg. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid. Retrieved January 21, 2026, from [Link]

Sources

An In-depth Technical Guide to 3-Amino-3-(aryl)-propionic Acids: A Focus on the Dimethoxy-phenyl Isomers

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Enigmatic Case of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid

In the vast landscape of chemical compounds, some molecules are extensively studied, their histories meticulously documented, while others remain in relative obscurity. 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid falls into the latter category. Despite its confirmed existence and availability from chemical suppliers, a detailed historical record of its discovery, initial synthesis, and specific developmental timeline remains elusive in publicly accessible scientific literature and patent databases.

This guide, therefore, deviates from a traditional historical narrative. Instead, it places 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid within the broader, well-established context of β-amino acids, specifically the 3-amino-3-arylpropionic acid family. By examining the established synthesis routes, chemical properties, and biological significance of its close structural isomers—the 3,4-dimethoxy and 2,3-dimethoxy derivatives—we can infer a scientifically sound understanding of the 2,4-dimethoxy isomer. This approach provides a robust technical foundation for researchers and drug development professionals interested in this class of compounds.

The Strategic Importance of β-Amino Acids in Medicinal Chemistry

β-Amino acids, and particularly their arylated derivatives like the β-phenylalanines, are of significant interest in medicinal and pharmaceutical chemistry.[1][2][3][4] Unlike their α-amino acid counterparts, which are the fundamental building blocks of natural proteins, β-amino acids possess an additional carbon atom in their backbone. This seemingly minor structural alteration imparts several advantageous properties:

-

Enhanced Metabolic Stability: The modified backbone makes peptides and other molecules incorporating β-amino acids more resistant to enzymatic degradation by proteases.[3]

-

Unique Conformational Preferences: β-Amino acids can induce novel secondary structures in peptides, such as helices and sheets, that are distinct from those formed by α-amino acids. This allows for the design of peptidomimetics with specific and predictable three-dimensional shapes.

-

Diverse Biological Activities: The unique structural and conformational properties of β-amino acid-containing molecules enable them to interact with biological targets in novel ways, leading to a wide spectrum of biological activities.

General Synthesis of 3-Amino-3-arylpropionic Acids: The Rodionov Reaction

A cornerstone in the synthesis of β-amino acids is the Rodionov reaction, a one-pot multicomponent reaction. This method provides a straightforward and versatile route to a wide array of 3-amino-3-arylpropionic acids.

The classical Rodionov reaction involves the condensation of an aromatic aldehyde, malonic acid, and ammonia (or an ammonium salt) in an alcoholic solvent.

Conceptual Workflow of the Rodionov Reaction

Sources

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Amino-3-(2,4-dimethoxyphenyl)-propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(2,4-dimethoxyphenyl)-propionic acid is a synthetically derived amino acid analog belonging to the class of β-amino acids. Its structure, characterized by a phenyl ring substituted with two methoxy groups at the 2 and 4 positions and an amino group at the β-position of the propionic acid chain, makes it a compound of significant interest in medicinal chemistry and drug discovery. The strategic placement of the methoxy groups influences the molecule's electronic properties and conformational flexibility, rendering it a valuable building block for the synthesis of more complex molecules and potential therapeutic agents. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on its role in contemporary research and development.

Chemical Identity and Identifiers

A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. 3-Amino-3-(2,4-dimethoxyphenyl)-propionic acid is distinguished by a unique set of identifiers that ensure its precise recognition in chemical databases and literature.

| Identifier | Value |

| CAS Number | 34841-02-6[1] |

| Molecular Formula | C₁₁H₁₅NO₄[1] |

| Molecular Weight | 225.24 g/mol [1] |

| IUPAC Name | 3-Amino-3-(2,4-dimethoxyphenyl)propanoic acid |

| Canonical SMILES | COC1=CC(=C(C=C1)C(CC(=O)O)N)OC[1] |

Physicochemical Properties

While specific, experimentally determined physicochemical data for 3-Amino-3-(2,4-dimethoxyphenyl)-propionic acid is not extensively documented in publicly available literature, its structural features allow for the prediction of several key properties. The presence of both an acidic carboxylic acid group and a basic amino group suggests amphoteric behavior. The dimethoxyphenyl moiety imparts a degree of lipophilicity, which is expected to be balanced by the hydrophilicity of the amino and carboxyl groups.

It is anticipated that this compound exists as a crystalline solid at room temperature, with solubility characteristics influenced by the pH of the solvent. In acidic media, the amino group will be protonated, while in basic media, the carboxylic acid group will be deprotonated, enhancing aqueous solubility in both cases.

Synthesis and Manufacturing

The synthesis of β-amino acids, including 3-Amino-3-(2,4-dimethoxyphenyl)-propionic acid, is a well-established area of organic chemistry. One common and effective method for the preparation of 3-amino-3-arylpropionic acids is through a one-pot synthesis, which offers advantages in terms of efficiency and scalability[2]. A plausible synthetic route starting from readily available commercial precursors is outlined below.

Conceptual Synthetic Workflow

Sources

spectroscopic data (NMR, Mass Spec) of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid

Spectroscopic Data Analysis of 3-Amino-3-(Aryl)-propionic Acids: A Technical Guide

A Note on Data Availability:

Despite a comprehensive search of publicly available scientific databases and literature, specific, experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid could not be located. This is not uncommon for specialized chemical compounds that may not have been recently or extensively studied in published literature.

To fulfill the core requirements of this guide and provide a valuable resource for researchers, this document will focus on a closely related and structurally similar compound: 3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid . The principles of spectroscopic analysis and data interpretation for this isomer are directly applicable to the 2,4-dimethoxy variant and other similar aromatic β-amino acids. This guide will, therefore, serve as a robust methodological framework for researchers working with this class of compounds.

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Amino-3-(3,4-dimethoxyphenyl)-propionic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatic β-amino acids are significant structural motifs in medicinal chemistry and drug development, often serving as chiral building blocks for peptidomimetics, pharmaceuticals, and other biologically active molecules. Their conformational pre-organization and ability to mimic peptide backbones make them valuable tools in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The precise characterization of these molecules is paramount to ensuring their purity, confirming their structure, and understanding their chemical behavior.

This technical guide provides a detailed overview of the spectroscopic characterization of 3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid. We will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS), explaining the rationale behind the expected spectral patterns and how this data collectively confirms the molecular structure.

Molecular Structure and Isomerism

The subject of this guide, 3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid, possesses the molecular formula C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol . The key structural features include a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and a propionic acid backbone with an amino group at the chiral center (the carbon adjacent to the aromatic ring).

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="CH"]; C8 [label="CH₂"]; C9 [label="COOH"]; N1 [label="NH₂"]; O1 [label="O"]; C10 [label="CH₃"]; O2 [label="O"]; C11 [label="CH₃"];

// Phenyl ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents C1 -- C7; C3 -- O1; O1 -- C10; C4 -- O2; O2 -- C11; C7 -- N1; C7 -- C8; C8 -- C9;

// Positioning C1 [pos="0,0!"]; C2 [pos="1,1!"]; C3 [pos="2.4,1!"]; C4 [pos="2.8,0!"]; C5 [pos="1.8,-1!"]; C6 [pos="0.4,-1!"]; C7 [pos="-1.5,0!"]; C8 [pos="-2.5,1!"]; C9 [pos="-3.9,1!"]; N1 [pos="-2.2,-1!"]; O1 [pos="3.4,2!"]; C10 [pos="4.8,2!"]; O2 [pos="4.2,0!"]; C11 [pos="5.2,-1!"]; } enddot Figure 1: Structure of 3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid, we can predict the following signals:

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic-H | 6.8 - 7.0 | Multiplet (m) | 3H | The three protons on the aromatic ring will have slightly different chemical shifts due to the electronic effects of the methoxy and amino-propionic acid groups. Their proximity to each other will lead to complex splitting patterns. |

| Methine-H (CH-NH₂) | ~4.5 - 4.8 | Triplet (t) or Doublet of Doublets (dd) | 1H | This proton is adjacent to the chiral center and coupled to the two diastereotopic protons of the CH₂ group. |

| Methylene-H (CH₂) | ~2.7 - 3.0 | Multiplet (m) or two Doublets of Doublets (dd) | 2H | These two protons are diastereotopic due to the adjacent chiral center, meaning they are chemically non-equivalent and will likely show complex splitting. |

| Methoxy-H (OCH₃) | ~3.8 - 3.9 | Two Singlets (s) | 6H (3H each) | The two methoxy groups are chemically distinct and should appear as two sharp singlets. |

| Amine-H (NH₂) | Variable | Broad Singlet (br s) | 2H | The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature. They often appear as a broad signal. |

| Carboxylic Acid-H (COOH) | > 10 | Broad Singlet (br s) | 1H | The acidic proton of the carboxylic acid is typically downfield and its signal can be broad. |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (C=O) | ~170 - 180 | The carbonyl carbon is significantly deshielded and appears far downfield. |

| Aromatic C-O | ~145 - 150 | The two aromatic carbons directly bonded to the methoxy groups. |

| Aromatic C-H & C-C | ~110 - 130 | The remaining four carbons of the aromatic ring. |

| Methine (CH-NH₂) | ~50 - 60 | The chiral carbon atom. |

| Methylene (CH₂) | ~35 - 45 | The carbon of the CH₂ group. |

| Methoxy (OCH₃) | ~55 - 60 | The two carbons of the methoxy groups. |

-

Sample Preparation: Dissolve 5-10 mg of 3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons (NH₂ and COOH).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

dot graph "NMR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; a [label="Dissolve Compound in\nDeuterated Solvent"]; }

subgraph "cluster_Acq" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; b [label="Acquire 1H Spectrum"]; c [label="Acquire 13C Spectrum"]; }

subgraph "cluster_Proc" { label = "Data Processing & Analysis"; style=filled; color="#F1F3F4"; node [style=filled, color="#FFFFFF"]; d [label="Process Raw Data\n(FT, Phasing, Baseline)"]; e [label="Reference Spectra"]; f [label="Integrate & Assign Peaks"]; }

a -> {b, c}; b -> d; c -> d; d -> e -> f; } enddot Figure 2: General workflow for NMR data acquisition and analysis.

Part 2: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and deducing structural features.

For 3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid (MW = 225.24), in a typical Electrospray Ionization (ESI) mass spectrum, one would expect to see:

-

[M+H]⁺ Ion: An intense peak at m/z ≈ 226.1, corresponding to the protonated molecule.

-

[M+Na]⁺ Ion: A peak at m/z ≈ 248.1, corresponding to the sodium adduct, which is common in ESI.

By selecting the [M+H]⁺ ion and subjecting it to fragmentation (MS/MS), we can gain further structural insights. Key expected fragments include:

-

Loss of H₂O and CO (decarboxylation and dehydration): A fragment corresponding to the loss of the carboxylic acid group.

-

Benzylic Cleavage: A major fragment at m/z ≈ 166, resulting from the cleavage of the C-C bond between the chiral center and the CH₂ group. This fragment corresponds to the stable 3,4-dimethoxybenzylamine cation.

dot graph "MS_Fragmentation" { rankdir=LR; node [shape=record, fontname="Helvetica", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#EA4335"];

parent [label="{ [M+H]⁺ | m/z ≈ 226.1}"]; frag1 [label="{ Loss of COOH | m/z ≈ 181}"]; frag2 [label="{ Benzylic Cleavage | m/z ≈ 166}"];

parent:f0 -> frag1 [label="- COOH"]; parent:f0 -> frag2 [label="- CH₂COOH"]; } enddot Figure 3: Predicted major fragmentation pathways in MS/MS.

-

Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid to promote protonation.

-

Instrumentation: Use a mass spectrometer equipped with an ESI source, such as a Q-TOF or Orbitrap instrument, for high-resolution mass analysis.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire a full scan mass spectrum in positive ion mode over a mass range of m/z 50-500.

-

Perform a product ion scan (MS/MS) on the [M+H]⁺ ion (m/z ≈ 226.1) to obtain fragmentation data.

-

-

Data Analysis: Analyze the resulting spectra to identify the molecular ion and major fragment ions. Use the accurate mass measurements to confirm the elemental composition.

Conclusion: A Self-Validating System

The combination of NMR and Mass Spectrometry creates a self-validating system for the structural confirmation of 3-Amino-3-(3,4-dimethoxyphenyl)-propionic acid.

-

Mass Spectrometry confirms the molecular weight and elemental composition.

-

¹³C NMR confirms the number of unique carbon atoms.

-

¹H NMR confirms the number and connectivity of protons, providing the fine details of the molecular structure.

The data from these techniques, when consistent with the predicted spectra, provides unambiguous evidence for the structure and purity of the synthesized compound. This rigorous characterization is an indispensable step in any research or development pipeline involving novel chemical entities.

References

While specific data for the target molecules were not found in publicly accessible databases, the following resources are authoritative for the principles and practices of spectroscopic techniques.

-

Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan.

- Source: Cengage Learning

-

URL: [Link]

-

Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce.

- Source: John Wiley & Sons

-

URL: [Link]

-

PubChem Database - for general inform

- Source: National Center for Biotechnology Inform

-

URL: [Link]

-

Spectral Database for Organic Compounds (SDBS) - a free database that can be a useful reference for similar compounds.

- Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan

-

URL: [Link]

The Emerging Therapeutic Potential of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic Acid: A Structure-Based Inquiry

An In-depth Technical Guide

Introduction: Unveiling the Potential of a Novel Molecule

In the landscape of drug discovery, the exploration of novel chemical scaffolds is paramount to addressing unmet medical needs. 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a compound of significant interest, not for a history of established applications, but for the therapeutic promise inherent in its structural motifs. While direct research on this specific molecule is nascent, a deep dive into its core components—a β-amino acid backbone and a biologically active 2,4-dimethoxy-phenyl moiety—allows us to construct a robust, evidence-based framework for its potential therapeutic applications.

This guide will deconstruct the molecule to its constituent parts, leveraging established knowledge of analogous compounds to hypothesize and outline avenues for investigation in neuropharmacology, metabolic disorders, and infectious diseases. We will explore the mechanistic rationale behind these potential applications and provide detailed, actionable experimental workflows for their validation.

Part 1: The β-Amino Acid Scaffold: A Foundation for Diverse Bioactivity

The presence of a β-amino acid structure is the first key indicator of the compound's potential. Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an additional carbon atom between the amino and carboxyl groups. This seemingly minor alteration imparts significant and advantageous pharmacological properties.

β-amino acids are recognized for their broad biological activities, including antifungal, antibacterial, anticancer, hypoglycemic, and antiketogenic properties.[1][2] A critical feature for drug development is their ability to form peptidomimetics that exhibit enhanced stability against proteolytic degradation, a common pitfall for traditional peptide-based drugs.[3][4] This resistance can lead to improved oral bioavailability and a longer duration of action.

Hypothesized Application 1: A Scaffold for Novel Antimicrobial Agents

The inherent antimicrobial and antifungal activities of various β-amino acid derivatives provide a strong rationale for investigating 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid as a foundational structure for new anti-infective agents.[1][2] Recent studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated potent, structure-dependent activity against multidrug-resistant ESKAPE pathogens and drug-resistant Candida species.[5]

Causality of Experimental Design: The primary hypothesis is that the compound can disrupt microbial cell integrity or key metabolic pathways. A logical first step is to perform broad-spectrum screening to determine its minimum inhibitory concentration (MIC) against a panel of clinically relevant microbes. Subsequent mechanism-of-action studies would then be designed based on these initial findings.

Experimental Protocol: Antimicrobial Susceptibility Testing

-

Microbial Panel Selection: Select a panel of ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and drug-resistant Candida strains.

-

Broth Microdilution Assay (CLSI Guidelines):

-

Prepare a stock solution of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Inoculate each well with a standardized microbial suspension to a final concentration of ~5 x 10^5 CFU/mL.

-

Include positive (microbe only) and negative (broth only) controls.

-

Incubate plates at 35-37°C for 18-24 hours.

-

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

-

Data Analysis: Results are tabulated to compare the compound's potency across different species.

| Microorganism | Predicted MIC Range (µg/mL) | Reference Compound |

| S. aureus (MRSA) | 16 - >64 | Vancomycin |

| E. coli | 32 - >64 | Ciprofloxacin |

| K. pneumoniae | 32 - >64 | Meropenem |

| C. albicans (Fluconazole-R) | 16 - >64 | Amphotericin B |

| This table presents hypothetical target data based on activities of similar scaffolds.[5] |

Part 2: The 2,4-Dimethoxy-phenyl Moiety: A Key to Neuromodulation

The dimethoxy-phenyl group is a well-established pharmacophore, particularly in neuropharmacology. Its substitution pattern critically dictates receptor affinity and functional activity.

Hypothesized Application 2: CNS Disorders via Serotonergic System Modulation

Compounds featuring a 2,5-dimethoxyphenyl ring are potent agonists of the serotonin 2A (5-HT2A) receptor.[6][7] This receptor is a key target for classical psychedelics, which are now under intense investigation for their profound therapeutic effects in treating depression, anxiety, and substance use disorders.[8] While our target molecule has a 2,4-dimethoxy pattern, its structural similarity to known 5-HT2A agonists warrants a thorough investigation of its activity at serotonin receptors. Modulation of 5-HT2A and related receptors like 5-HT2C could offer a novel approach to treating psychiatric disorders.[9]

Causality of Experimental Design: To test this hypothesis, a two-tiered approach is necessary. First, binding assays will determine if the compound has an affinity for the target receptor. Second, functional assays will reveal whether binding leads to receptor activation (agonism) or inhibition (antagonism).

Experimental Protocol: 5-HT2A Receptor Activity Profile

-

Receptor Binding Assay:

-

Utilize cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Conduct a competitive binding experiment using a known radioligand, such as [3H]ketanserin.

-

Incubate the membranes with the radioligand and varying concentrations of the test compound.

-

Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

-

-

Functional Assay (Calcium Mobilization):

-

Use HEK293 cells co-expressing the 5-HT2A receptor and a G-protein that couples to the phospholipase C pathway (e.g., Gαq).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Apply varying concentrations of the test compound and measure the increase in intracellular calcium via fluorescence, which indicates receptor activation.

-

Calculate the EC50 (concentration for half-maximal response) and Emax (maximum effect relative to a known agonist like serotonin).

-

Caption: 5-HT2A receptor signaling pathway.

Hypothesized Application 3: Neuromodulation via the GABAergic System

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are validated targets for treating anxiety, epilepsy, and insomnia.[10][11] Structurally, 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid is a β-amino acid, making it an analogue of GABA (a γ-amino acid). This relationship is highly significant; for instance, the blockbuster drug Pregabalin is a GABA analogue that modulates neuronal excitability, albeit by binding to voltage-gated calcium channels rather than directly to GABA receptors.[12]

It is plausible that our compound could act as a direct agonist or a positive allosteric modulator (PAM) at GABA-A or GABA-B receptors, thereby enhancing inhibitory neurotransmission.[13]

Causality of Experimental Design: The core hypothesis is that the compound enhances GABAergic inhibition. Electrophysiology provides the most direct functional readout of this effect on neuronal activity. Patch-clamp recordings can precisely measure the changes in ion flow through GABA receptor channels in the presence of the compound.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

-

Receptor Expression: Inject Xenopus oocytes with cRNA encoding the subunits of the human GABA-A receptor (e.g., α1β2γ2).

-

Electrophysiological Recording:

-

After 2-3 days of expression, place an oocyte in a recording chamber.

-

Impale the oocyte with two electrodes and clamp the membrane potential at -70 mV.

-

Perfuse the oocyte with a low concentration of GABA to elicit a baseline current (e.g., EC10).

-

Co-apply the test compound with GABA and measure the change in current.

-

-

Data Analysis: A significant potentiation of the GABA-elicited current in the presence of the test compound would indicate positive allosteric modulation. Calculate the fold-potentiation and EC50 for the modulatory effect.

Caption: Overview of GABAergic neurotransmission.

Part 3: Potential in Metabolic Disorders

Recent research has highlighted the role of gut microbiota metabolites in host metabolism. A structurally related compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid (HMPA), has been shown to improve hepatic lipid metabolism and ameliorate obesity by activating the G-protein coupled receptor 41 (GPR41).[14] Given the structural overlap, it is conceivable that 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid could also engage metabolic receptors.

Hypothesized Application 4: Modulation of Metabolic Disease

We hypothesize that the title compound may act as a ligand for GPR41 or other metabolic receptors, influencing pathways related to lipid metabolism and insulin sensitivity.

Causality of Experimental Design: The first step is to confirm if the compound can activate the GPR41 receptor. A cell-based reporter assay is an efficient method for this. If activation is confirmed, the downstream physiological consequences can be assessed in a relevant cell model, such as hepatocytes, by measuring key markers of lipid metabolism.

Experimental Protocol: GPR41 Activation and Hepatocyte Lipid Accumulation

-

GPR41 Reporter Assay:

-

Use a cell line (e.g., CHO-K1) engineered to express human GPR41 and a reporter gene system (e.g., CRE-luciferase).

-

Treat cells with varying concentrations of the test compound.

-

Measure luciferase activity as a readout of receptor activation.

-

-

Hepatocyte Lipid Accumulation Assay:

-

Culture human hepatocytes (e.g., HepG2 cells).

-

Induce steatosis by treating the cells with a high concentration of oleic acid.

-

Co-treat the cells with the test compound.

-

After 24 hours, stain the cells with Oil Red O, a lipid-specific dye.

-

Quantify intracellular lipid accumulation by extracting the dye and measuring its absorbance. A reduction in staining indicates improved lipid metabolism.

-

| Assay | Parameter Measured | Predicted Outcome for Active Compound |

| GPR41 Reporter Assay | Luciferase Activity (RLU) | Dose-dependent increase |

| Hepatocyte Lipid Assay | Oil Red O Staining (Absorbance) | Dose-dependent decrease |

| This table outlines the expected results if the compound shares HMPA's mechanism.[14] |

Summary and Future Directions

3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid stands as a promising but uncharacterized molecule. Based on a rigorous analysis of its chemical motifs, we have delineated four plausible and testable therapeutic avenues:

-

Antimicrobial: As a novel scaffold based on the bioactive β-amino acid core.

-

Psychiatric Disorders: Via modulation of serotonergic (5-HT2A) receptors.

-

Neurological Disorders: Through modulation of the inhibitory GABAergic system.

-

Metabolic Disease: By potentially activating metabolic receptors like GPR41.

The path forward requires the systematic experimental validation outlined in this guide. Future work should also prioritize chiral synthesis and separation, as stereochemistry often dictates biological activity. Positive hits from these in vitro assays will provide the foundation for structure-activity relationship (SAR) studies and eventual progression into in vivo disease models. This structured approach provides a clear and scientifically sound roadmap for unlocking the full therapeutic potential of this intriguing compound.

References

- Riaz NN, Rehman F, Ahmad MM (2017) β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Med Chem 7: 302-307. [URL: https://www.hilarispublisher.com/open-access/betaamino-acids-role-in-human-biology-and-medicinal-chemistry--a-review-2161-0444-1000472.pdf]

- Farooq U, et al. (2018) Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Med Chem (Los Angeles) 8: 062-066. [URL: https://www.hilarispublisher.com/open-access/biological-scope-of-amino-acids-and-its-derivatives-in-medical-fieldsand-biochemistry-a-review-2161-0444-1000504.pdf]

- Chem-Impex International. (R)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. [URL: https://www.chemimpex.com/product/09259]

- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons.

- Wikipedia. Pregabalin. [URL: https://en.wikipedia.org/wiki/Pregabalin]

- Acuna-Castillo, C., et al. (2002). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Frontiers in Pharmacology, 9, 170. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2018.00170/full]

- Chem-Impex International. (S)-3-Amino-3-(2,3-dimethoxyphenyl)propionic acid. [URL: https://www.chemimpex.com/product/09260]

- Sølverød, M., et al. (2020). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 25(19), 4489. [URL: https://www.mdpi.com/1420-3049/25/19/4489]

- Google Patents. NZ229910A - Synthesis of l-(-)-2-amino-3-(3,4-dihydroxyphenyl)- propanoic acid, and intermediates therefor. [URL: https://patents.google.

- D'Andrea, L. D., & Isernia, C. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 5(10), 1068–1071. [URL: https://pubs.acs.org/doi/10.1021/ml500293q]

- National Center for Biotechnology Information. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine. [URL: https://www.ncbi.nlm.nih.gov/books/NBK58607/]

- Halberstadt, A. L., et al. (2023). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 66(9), 6048–6066. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10182806/]

- Wikipedia. GABAA receptor. [URL: https://en.wikipedia.org/wiki/GABAA_receptor]

- Glennon, R. A. (2020). 1-(2,5-Dimethoxy-4-iodophenyl)-2-aminopropane (DOI): From an Obscure to Pivotal Member of the DOX Family of Serotonergic Psychedelic Agents – A Review. ACS Chemical Neuroscience, 11(22), 3704–3719. [URL: https://pubs.acs.org/doi/10.1021/acschemneuro.0c00539]

- Semantic Scholar. (2024). Discovery and Structure−Activity Relationships of 2,5- Dimethoxyphenylpiperidines as Selective Serotonin 5‑HT2A Receptor Ago. [URL: https://www.semanticscholar.org/paper/Discovery-and-Structure%E2%88%92Activity-Relationships-of-as-Leth-Petersen/274a24300e84b256c9a0166258074d275727e025]

- Patočka, J., & Kuča, K. (2011). β-AMINO ACIDS AND THEIR NATURAL BIOLOGICALLY ACTIVE DERIVATIVES. 5. DERIVATIVES OF UNUSUAL. Vojnosanitetski pregled, 68(4), 345-350. [URL: https://scindeks.ceon.rs/article.aspx?artid=0042-84501104345P]

- PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [URL: https://www.prepchem.com/synthesis-of-3-m-methoxyphenyl-propionic-acid]

- A2B Chem. 3-amino-3-(2,4-dimethoxyphenyl)propanoic acid, 95% Purity, C11H15NO4, 100 mg. [URL: https://www.a2bchem.com/product/a2b1008081-125860]

- Abdel-Maksoud, M. S., et al. (2023). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Molecules, 28(14), 5363. [URL: https://www.mdpi.com/1420-3049/28/14/5363]

- Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). [URL: https://my.clevelandclinic.org/health/articles/22857-gamma-aminobutyric-acid-gaba]

- Jewett, B. E., & Sharma, S. (2023). Physiology, GABA. In: StatPearls. StatPearls Publishing. [URL: https://www.ncbi.nlm.nih.gov/books/NBK513311/]

- Kim, M. W., et al. (2023). 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Communications Biology, 6(1), 1205. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10691011/]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. my.clevelandclinic.org [my.clevelandclinic.org]

- 11. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pregabalin - Wikipedia [en.wikipedia.org]

- 13. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, characterization, and potential biological applications of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid. This β-amino acid derivative is a valuable building block in medicinal chemistry, with potential applications in neuropharmacology and other therapeutic areas. The protocols detailed herein are designed to be self-validating, with an emphasis on the scientific rationale behind each step to ensure reproducibility and high-quality outcomes.

Introduction: The Significance of Substituted β-Amino Acids

β-Amino acids and their derivatives are crucial scaffolds in the development of peptidomimetics, bioactive small molecules, and pharmaceuticals. Their incorporation into peptide sequences can confer resistance to enzymatic degradation, enhance conformational stability, and improve pharmacokinetic profiles. The specific compound, 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, features a substituted phenyl ring that makes it a promising candidate for modulating biological targets, particularly within the central nervous system. The dimethoxy substitution pattern can influence receptor binding affinity and specificity, offering a tunable element in drug design. This guide will provide a robust framework for its synthesis and subsequent experimental utilization.

Physicochemical Properties

A thorough understanding of the compound's properties is essential for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₄ | [1] |

| Molecular Weight | 225.24 g/mol | [1][2] |

| Appearance | Pale yellow or white solid | [1] |

| CAS Number | 34841-02-6 | [3] |

| Purity (Typical) | ≥ 98.0% (HPLC) | [4] |

Synthesis Protocol: A Modified Mannich-Type Reaction

The synthesis of β-amino carbonyl compounds is often achieved through a Mannich reaction, which involves the aminoalkylation of an acidic proton located on a carbonyl compound.[5][6] This protocol adapts this classical reaction for the synthesis of 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid. The rationale for this choice is the high convergence and atom economy of this one-pot, three-component reaction.[5]

Synthesis Workflow

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Synthesis Protocol

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-dimethoxybenzaldehyde (1.66 g, 10 mmol), malonic acid (1.04 g, 10 mmol), and ammonium acetate (0.77 g, 10 mmol).

-

Solvent Addition: Add 50 mL of absolute ethanol to the flask. The use of ethanol as a solvent is common for Mannich reactions and facilitates the dissolution of the reactants.[6]

-

Reaction: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Subsequently, heat the mixture to reflux (approximately 78°C) and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature, and then place it in an ice bath for 1 hour to maximize the precipitation of the crude product.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol (2 x 10 mL) to remove residual soluble impurities.

-

Purification by Recrystallization: Transfer the crude solid to a beaker and dissolve it in a minimal amount of hot aqueous ethanol (e.g., 70% ethanol in water). Allow the solution to cool slowly to room temperature and then in an ice bath to induce recrystallization. This process purifies the compound by separating it from impurities that have different solubility profiles.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C to a constant weight.

Characterization and Quality Control

To ensure the identity and purity of the synthesized 3-Amino-3-(2,4-dimethoxy-phenyl)-propionic acid, a series of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The spectra should be recorded on a 400 MHz or higher spectrometer.[7]

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: Expect signals in the range of δ 6.5-7.5 ppm, corresponding to the protons on the dimethoxy-substituted phenyl ring. The specific splitting patterns will depend on the substitution.

-

Methine Proton (CH-N): A multiplet around δ 4.0-4.5 ppm is anticipated for the proton attached to the carbon bearing the amino group.

-

Methylene Protons (CH₂-C=O): Signals corresponding to the methylene protons adjacent to the carbonyl group are expected around δ 2.5-3.0 ppm.

-

Methoxy Protons (OCH₃): Two distinct singlets for the two methoxy groups should appear around δ 3.7-3.9 ppm.

-

Amine and Carboxylic Acid Protons: Broad signals that may be exchangeable with D₂O.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 170-175 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 100-160 ppm. The carbons attached to the methoxy groups will be the most downfield in this region.

-

Methine Carbon (C-N): A signal around δ 50-55 ppm.

-

Methylene Carbon (C-C=O): A signal around δ 40-45 ppm.

-

Methoxy Carbons: Signals around δ 55-60 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups.

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (Amine): A medium intensity band around 3300-3500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

C-O stretch (Ethers): Strong bands in the 1200-1300 cm⁻¹ region.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry should be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 226.11.

Potential Biological Applications and Experimental Protocols